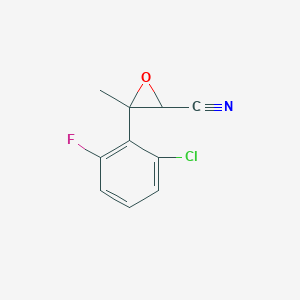
3-(Trimethylsilyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)benzene-1-sulfonyl chloride: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3−(Trimethylsilyl)benzenesulfonic acid+SOCl2→3−(Trimethylsilyl)benzene−1−sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution reactions. The sulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(Trimethylsilyl)benzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Hydrolysis Conditions: Typically carried out in aqueous media.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Hydrolysis Product: 3-(Trimethylsilyl)benzenesulfonic acid.
Reduction Product: 3-(Trimethylsilyl)benzenesulfonamide.
Scientific Research Applications
Chemistry:
Protecting Group: The trimethylsilyl group is often used as a protecting group for alcohols and amines in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: It is used in the preparation of silicon-based materials and polymers.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which 3-(Trimethylsilyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, enhancing the compound’s reactivity.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Benzene-1-sulfonyl chloride: Lacks the trimethylsilyl group, making it less sterically hindered and less reactive in certain reactions.
Uniqueness: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C9H13ClO2SSi |
|---|---|
Molecular Weight |
248.80 g/mol |
IUPAC Name |
3-trimethylsilylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-5-8(7-9)13(10,11)12/h4-7H,1-3H3 |
InChI Key |
XNDPMSNNUVDVLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)


![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)

